

Spectroscopic data for 3-Nitrobenzoic acid (IR, NMR)

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Compound of Interest

Compound Name: 3-Nitrobenzoic acid

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An In-depth Technical Guide to the Spectroscopic Data of 3-Nitrobenzoic Acid

This technical guide provides a comprehensive overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for **3-nitrobenzoic acid**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of **3-nitrobenzoic acid** displays characteristic absorption bands corresponding to its carboxylic acid and nitro functional groups, as well as the aromatic ring.

IR Spectral Data Summary

The primary IR absorption peaks for **3-nitrobenzoic acid** are summarized in the table below.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3100-3000	Aromatic C-H	Stretching
~3500-2500 (broad)	Carboxylic Acid O-H	Stretching
~1700	Carboxylic Acid C=O	Stretching[1]
~1550	Nitro N-O	Asymmetric Stretching[1]
~1350	Nitro N-O	Symmetric Stretching[1]

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like **3-nitrobenzoic acid** is the KBr pellet method.

Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer

Materials:

- **3-Nitrobenzoic acid** (analytical grade)
- Potassium bromide (KBr), spectroscopy grade, dried in an oven
- Mortar and pestle (agate or mullite)
- Pellet press

Procedure:

- **Sample Preparation:** A small amount of **3-nitrobenzoic acid** (1-2 mg) is ground with approximately 100-200 mg of dry KBr in a mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** The resulting powder is transferred to a pellet press die. A vacuum is applied to remove air, and the powder is pressed under high pressure to form a transparent or translucent pellet.

- **Spectral Acquisition:** The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **3-nitrobenzoic acid**, both ^1H and ^{13}C NMR are essential for structural elucidation and purity assessment.

^1H NMR Spectral Data

The ^1H NMR spectrum of **3-nitrobenzoic acid** shows distinct signals for the protons on the aromatic ring and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
H-2	~8.9	Singlet (or triplet)
H-4	~8.4	Doublet of doublets
H-5	~7.7	Triplet
H-6	~8.4	Doublet of doublets
-COOH	~13.0	Singlet (broad)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment	Chemical Shift (δ , ppm)
C-1 (C-COOH)	~132
C-2	~127
C-3 (C-NO ₂)	~148
C-4	~125
C-5	~130
C-6	~135
C=O (-COOH)	~165

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

Instrumentation:

- NMR Spectrometer (e.g., Bruker at 400 or 500 MHz for ¹H)[2][3]

Materials:

- 3-Nitrobenzoic acid**
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[2]
- Tetramethylsilane (TMS) as an internal standard

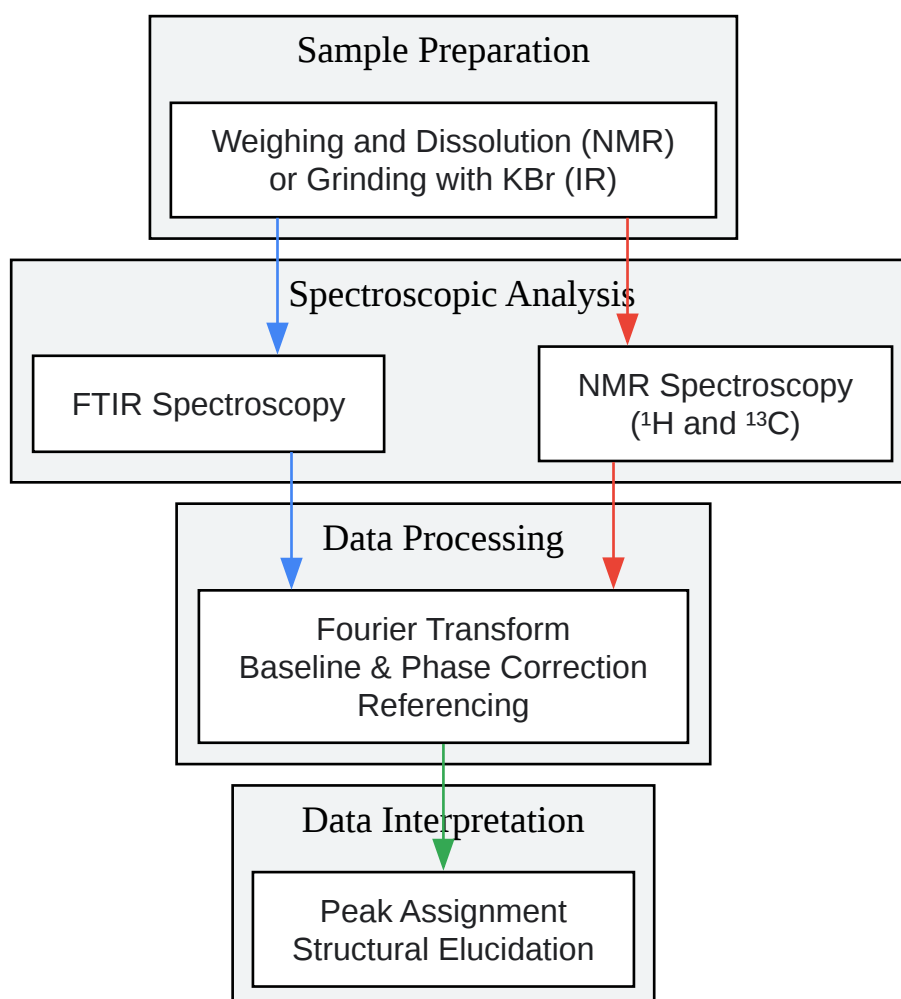
Procedure:

- Sample Preparation:** Approximately 5-10 mg of **3-nitrobenzoic acid** is dissolved in about 0.5-0.7 mL of a deuterated solvent in an NMR tube. A small amount of TMS is added as an internal reference (δ = 0.00 ppm).
- ¹H NMR Acquisition:** The sample is placed in the NMR spectrometer. The ¹H NMR spectrum is acquired using standard pulse sequences. Key parameters include the spectral width, number of scans, and relaxation delay.

- ^{13}C NMR Acquisition: Following ^1H NMR, the ^{13}C NMR spectrum is recorded. This typically requires a larger number of scans due to the lower natural abundance of the ^{13}C isotope. Proton decoupling is commonly used to simplify the spectrum to singlets for each unique carbon atom.[3]
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of **3-nitrobenzoic acid**.



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Caption: General workflow for spectroscopic analysis of **3-Nitrobenzoic acid**.

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References

- 1. brainly.com [brainly.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
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